molecular formula C10H9Cl2NO3 B5200678 N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide CAS No. 39084-98-5

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide

Cat. No.: B5200678
CAS No.: 39084-98-5
M. Wt: 262.09 g/mol
InChI Key: JUTGSFBYRFTEOX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide is an organic compound that features a benzodioxole moiety linked to a dichloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide typically involves the reaction of piperonylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

    Starting Materials: Piperonylamine and dichloroacetyl chloride.

    Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

    Product Isolation: The product is isolated by standard workup procedures, including washing with water, drying over anhydrous sodium sulfate, and purification by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process by providing better control over reaction conditions and heat management.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The dichloroacetamide group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both chlorine atoms.

    Oxidation and Reduction: The benzodioxole moiety can undergo oxidation to form quinones or reduction to form dihydro derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic Substitution: Substituted amides with various nucleophiles.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro derivatives of the benzodioxole moiety.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the dichloroacetamide group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity . This dual interaction mechanism makes it a versatile compound for various biological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide is unique due to its combination of a benzodioxole moiety and a dichloroacetamide group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c11-9(12)10(14)13-4-6-1-2-7-8(3-6)16-5-15-7/h1-3,9H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTGSFBYRFTEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298516
Record name N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39084-98-5
Record name NSC123820
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1,3-benzodioxol-5-ylmethyl)-2,2-dichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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